

# (S)-Gossypol (acetic acid) chemical structure and properties

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An In-Depth Technical Guide to (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1][2] It exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the internaphthyl bond.[1][3] This document focuses on the (S)-(+)-enantiomer, specifically its acetic acid solvate, hereafter referred to as **(S)-Gossypol (acetic acid)**.

Gossypol and its derivatives have garnered significant interest for their wide range of biological activities, including antifertility, antiviral, and antimalarial properties.[1][2] In the context of oncology, gossypol is recognized as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, making it a promising candidate for cancer therapy.[4][5] The (-)-enantiomer, also known as AT-101, is generally considered more biologically potent than the (+)-enantiomer.[4] [6] However, both enantiomers and the racemic mixture are subjects of ongoing research.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **(S)-Gossypol (acetic acid)**.

## **Chemical Structure and Identification**



**(S)-Gossypol (acetic acid)** is the acetic acid solvate of the (S)-(+)-enantiomer of gossypol. The presence of the acetic acid molecule can influence its crystalline structure and solubility.

- IUPAC Name: acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde[7]
- Synonyms: (S)-(+)-Gossypol acetic acid[8]
- Molecular Formula: C<sub>32</sub>H<sub>34</sub>O<sub>10</sub>[7][9]
- CAS Number: 1189561-66-7[8]

Gossypol can exist in three tautomeric forms: an aldehyde, a ketone (quinoid), and a lactol (hemiacetal) form, which contributes to its chemical reactivity.[10][11]

# **Physicochemical and Spectroscopic Properties**

The following tables summarize the key physicochemical and computed properties of **(S)**-Gossypol (acetic acid) and its parent compound, gossypol.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	578.61 g/mol	[7][9][12]
Appearance	Yellow, crystalline powder	[3][12]
Melting Point	164-168°C	[12]
Solubility	Soluble in DMSO (50 mg/mL), acetone, or methanol (5mg/ml). Practically insoluble in water.	[8][12][13]

Table 2: Computed and Spectroscopic Properties



Property	Value	Source
Exact Mass	578.21519728 Da	[7]
XLogP3	6.5	[12]
PSA (Polar Surface Area)	193 Ų	[7]
UV Max (in Iron(III)-bis- (aminopropanol)-gossypol complex)	620 nm	[14]

# **Biological Activity and Mechanism of Action**

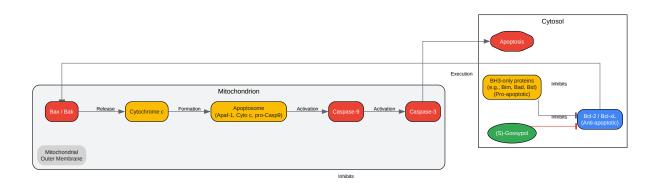
The primary anticancer mechanism of gossypol is the induction of apoptosis by inhibiting antiapoptotic proteins of the Bcl-2 family.[4]

## **Inhibition of Bcl-2 Family Proteins**

(S)-Gossypol acts as a BH3 mimetic. The BH3 domain is a critical region in pro-apoptotic proteins (like Bad, Bid, Bim) that allows them to bind to a hydrophobic groove on anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[15] By mimicking this domain, gossypol occupies this groove, preventing the anti-apoptotic proteins from sequestering their pro-apoptotic counterparts.[7][12] This leads to the release of pro-apoptotic proteins, subsequent activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase activation and apoptosis.[15][16]

Racemic gossypol acetic acid binds to Bcl-xL and Bcl-2 with Ki values of 0.5-0.6 µM and 0.2-0.3 mM, respectively.[5][12]





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Figure 1: (S)-Gossypol's Mechanism of Action via Bcl-2 Inhibition.

### Other Mechanisms

In addition to Bcl-2 inhibition, gossypol has been shown to exert its cytotoxic effects through other mechanisms, including:

- Induction of Oxidative Stress: Gossypol can lead to the formation of reactive oxygen species (ROS), causing oxidative damage to cellular components and promoting cell death.[17]
- Enzyme Inhibition: It acts as an inhibitor for several dehydrogenase enzymes.[2]
- Induction of Autophagy: Gossypol can induce autophagy, a cellular process of self-digestion,
   which can sometimes complement apoptosis in cancer cells.[4]

# **Anticancer Activity**



Gossypol has demonstrated anticancer activity against a variety of human cancer cell lines.[4] The (-)-enantiomer generally exhibits greater growth inhibition than the (+)-enantiomer or the racemic mixture.[5]

Table 3: In Vitro Anticancer Activity of Gossypol Enantiomers

Cell Line	Cancer Type	Compound	Activity/Effect	Source
UM-SCC-6, UM- SCC-14A	Head and Neck	(-)-Gossypol	Greater growth inhibition than (±) or (+)-Gossypol	[5]
MCF-7	Breast Cancer	Gossypol (racemic)	Decreased cell growth	[4]
MIA PaCa-2	Pancreatic Cancer	Gossypol (racemic)	Reduced cell viability	[4]
H1975	Non-small Cell Lung	Gossypol (racemic)	Inhibits proliferation and migration, induces apoptosis	[4]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving gossypol.

# **HPLC Method for Enantiomeric Separation of Gossypol**

This protocol is adapted from a method developed for the quantitative separation of (+)- and (-)-gossypol in cottonseed.[18]

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of gossypol.

Principle: Gossypol is derivatized with a chiral amine, (R)-(-)-2-amino-1-propanol, to form diastereomers that can be separated by reversed-phase HPLC.

Materials:



- Gossypol standard or sample extract
- (R)-(-)-2-amino-1-propanol
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>)
- Phosphoric acid (H₃PO₄)
- Methanol (HPLC grade)
- Water (HPLC grade)

#### Procedure:

- Sample Preparation:
  - Accurately weigh a ground sample containing approximately 1.5-3.5 mg of gossypol into a sample tube.
  - Add the derivatizing reagent, (R)-(-)-2-amino-1-propanol.
  - Extract the sample with a suitable solvent (e.g., methanol/water mixture).
  - Vortex and centrifuge the sample to pellet solids.
  - Filter the supernatant through a 0.45 μm filter before injection.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: Reversed-phase C18 column (e.g., Phenomenex Prodigy 5 μ, ODS-3, 100 x 3.2 mm).[18]
  - Mobile Phase: 80% Acetonitrile and 20% 10 mM KH₂PO₄, with the pH adjusted to 3.0 with H₃PO₄.[18]







Flow Rate: 1.0 mL/min.[18]

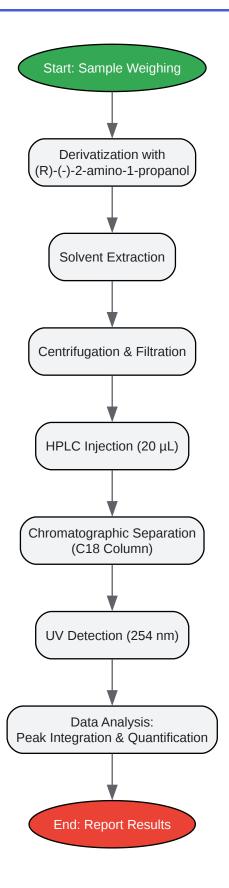
Detection: UV at 254 nm.

Injection Volume: 20 μL.

#### Data Analysis:

- Identify the peaks corresponding to the (+)- and (-)-gossypol derivatives based on their retention times (e.g., (+)-isomer complex around 1.4 min, (-)-isomer complex around 2.6 min under specified conditions).[18]
- Quantify the amount of each enantiomer by comparing the peak areas to a standard curve prepared with known concentrations of gossypol.





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Figure 2: Workflow for HPLC-based Enantiomeric Analysis of Gossypol.



# **Spectrophotometric Determination of Total Gossypol**

This protocol is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).[14]

Objective: To determine the total gossypol content in a sample.

Principle: Gossypol reacts with 3-amino-1-propanol and then with Iron(III) to form a stable green-colored complex. The absorbance of this complex, measured at its maximum wavelength (620 nm), is proportional to the concentration of gossypol.[14]

#### Materials:

- Gossypol standard or sample extract
- 3-amino-1-propanol solution
- Iron(III) chloride solution
- Dimethylformamide (DMF) or Isopropyl alcohol/Hexane mixture
- Spectrophotometer

#### Procedure:

- Sample/Standard Preparation:
  - Prepare a stock solution of gossypol standard in a suitable solvent (e.g., DMF).
  - Prepare a series of working standards by diluting the stock solution to cover a concentration range of 4-80 ppm.
  - Extract gossypol from the sample material using an appropriate solvent mixture (e.g., 40:60 v/v hexane-isopropyl alcohol).[14]
- Color Development:
  - Take a known volume of the standard or sample extract in a volumetric flask.



- Add the 3-amino-1-propanol solution, followed by the Iron(III) solution.
- Dilute to the final volume with the solvent and mix well.
- Allow the reaction to proceed for a set time at room temperature to ensure complete color development.
- Spectrophotometric Measurement:
  - Measure the absorbance of each standard and sample solution at 620 nm against a reagent blank.
- Data Analysis:
  - Plot a calibration curve of absorbance versus the concentration of the gossypol standards.
  - Determine the concentration of total gossypol in the sample by interpolating its absorbance value on the calibration curve.

## Conclusion

**(S)-Gossypol (acetic acid)** is a chiral molecule with significant potential as an anticancer agent, primarily through its action as a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins. Its multifaceted biological activity continues to make it a subject of intense research for drug development. Understanding its chemical properties, mechanism of action, and the analytical methods for its characterization is crucial for advancing its therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this promising natural product.

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